
3-(4-fluorophenyl)-1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research on compounds with complex structures often involves developing new synthesis methods or improving existing ones. For example, studies on palladium-catalyzed carbon−sulfur bond formation have led to the development of methods for synthesizing key intermediates for pharmaceutical compounds, highlighting the importance of such reactions in producing clinically relevant molecules (T. Norris & K. Leeman, 2008). Similarly, research on fluorinated pyrazoles has developed synthetic strategies for compounds that serve as building blocks in medicinal chemistry, underscoring the role of specific functional groups in the design of pharmacologically active molecules (Riccardo Surmont et al., 2011).
Structural Characterization
The structural characterization of similar compounds is essential for understanding their potential interactions and activities within biological systems. For instance, crystal structure analysis of pyrazoline derivatives provides insights into their molecular geometry, which is crucial for the development of new drugs with optimized efficacy and reduced side effects (J. Jasinski et al., 2012). Additionally, studies involving the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives highlight the importance of exploring different chemical scaffolds for the discovery of new therapeutic agents (Ashraf S. Hassan et al., 2014).
Medicinal Applications
While the direct medicinal applications of the specific compound you mentioned are not detailed in the provided references, research on similar compounds demonstrates the potential for discovering novel therapeutic agents. For example, studies on the design and synthesis of histamine H3 receptor antagonists through scaffold hopping strategies show the process of identifying compounds with desirable pharmacokinetic profiles for further development into drugs (Zhongli Gao et al., 2015). Furthermore, the synthesis of pyrazole-sulfonamide derivatives and their evaluation for antiproliferative activities against cancer cell lines indicate the ongoing search for more effective and selective anticancer therapies (Samet Mert et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context.
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)20(26)23-14-21(8-10-27-11-9-21)19-3-2-12-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFQVPCHDCTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

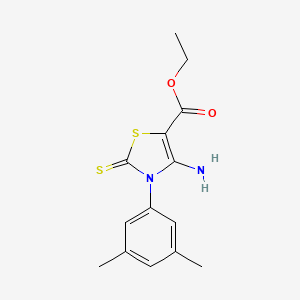
![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
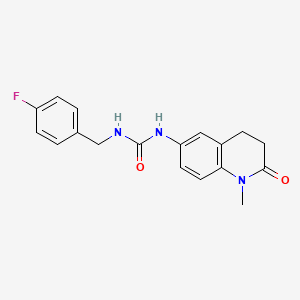
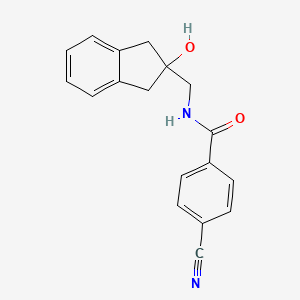
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
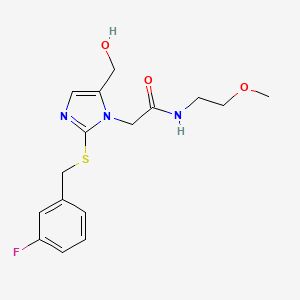
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
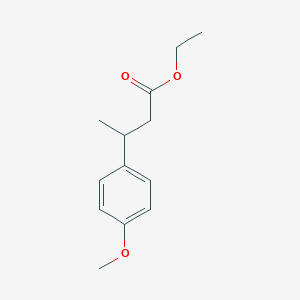
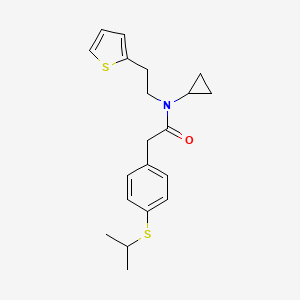
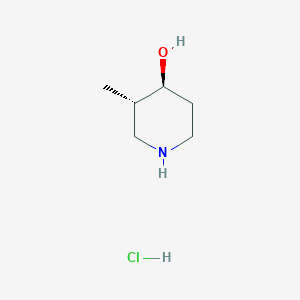

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)